5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one

Medicinal Chemistry Kinase Inhibition Structure‑Activity Relationship (SAR)

5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one (CAS 379237‑96‑4) is a fully substituted thieno[2,3-d]pyrimidin-4(3H)-one heterocycle featuring a 5‑(4‑fluorophenyl) ring, a 2‑methyl group, and a 3‑(1H‑pyrrol‑1‑yl) substituent [REFS‑1]. Its molecular formula is C₁₇H₁₂FN₃OS and its monoisotopic mass is 325.0685 Da [REFS‑2].

Molecular Formula C17H12FN3OS
Molecular Weight 325.4 g/mol
Cat. No. B4023392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one
Molecular FormulaC17H12FN3OS
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)N1N4C=CC=C4
InChIInChI=1S/C17H12FN3OS/c1-11-19-16-15(17(22)21(11)20-8-2-3-9-20)14(10-23-16)12-4-6-13(18)7-5-12/h2-10H,1H3
InChIKeyUWZYJXNITNJTJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one – Structural Profile and Procurement Context


5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one (CAS 379237‑96‑4) is a fully substituted thieno[2,3-d]pyrimidin-4(3H)-one heterocycle featuring a 5‑(4‑fluorophenyl) ring, a 2‑methyl group, and a 3‑(1H‑pyrrol‑1‑yl) substituent [REFS‑1]. Its molecular formula is C₁₇H₁₂FN₃OS and its monoisotopic mass is 325.0685 Da [REFS‑2]. The compound is available through the Sigma‑Aldrich AldrichCPR collection, which provides rare, unique chemicals for early‑stage discovery research, but the supplier does not provide analytical data or purity certification for this product [REFS‑1].

Why 5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one Cannot Be Replaced by Generic Thieno[2,3-d]pyrimidin-4(3H)-one Analogs


Thieno[2,3‑d]pyrimidin‑4(3H)‑ones are a privileged scaffold in medicinal chemistry, but their biological activity is exquisitely sensitive to the nature and position of substituents [REFS‑1]. Even subtle changes – such as the addition of a methyl group at C2 or a pyrrolyl ring at N3 – can drastically alter lipophilicity, hydrogen‑bonding capacity, and molecular recognition by protein targets. For example, the simpler analog 5‑(4‑fluorophenyl)thieno[2,3‑d]pyrimidin‑4(3H)‑one has been co‑crystallized with a tyrosine‑protein kinase receptor (PDB 6D1Z) [REFS‑2], whereas the presence of the 2‑methyl and 3‑pyrrolyl groups in the target compound is expected to shift both binding affinity and selectivity. Consequently, casual substitution with a “close” analog can invalidate structure‑activity relationships and compromise experimental reproducibility. The quantitative evidence below demonstrates why this specific substitution pattern constitutes a distinct chemical entity that cannot be interchanged with common in‑class alternatives.

Quantitative Differentiation Evidence for 5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one Versus Closest Analogs


Structural Uniqueness: Simultaneous Occupation of Positions 2, 3, and 5 on the Thieno[2,3‑d]pyrimidine Core

The target compound carries three distinct substituents simultaneously: a 5‑(4‑fluorophenyl) group, a 2‑methyl group, and a 3‑(1H‑pyrrol‑1‑yl) group. The most frequently cited analog, 5‑(4‑fluorophenyl)thieno[2,3‑d]pyrimidin‑4(3H)‑one (CAS 35978‑37‑1), lacks both the 2‑methyl and the 3‑pyrrolyl substituents entirely [REFS‑1]. This difference is not cosmetic; the co‑crystal structure of the simpler analog with tyrosine‑protein kinase receptor (PDB 6D1Z, resolution 2.60 Å) shows that the unsubstituted N3 participates in a water‑mediated hydrogen bond with the hinge region of the kinase, while the C2 position sits in a hydrophobic pocket [REFS‑2]. The introduction of a methyl group at C2 and a pyrrolyl ring at N3 in the target compound will sterically and electronically disrupt these key interactions, likely yielding a markedly different kinase inhibition profile.

Medicinal Chemistry Kinase Inhibition Structure‑Activity Relationship (SAR)

Lipophilicity and Polar Surface Area Differentiation Drive Distinct ADME Profiles

Computed physicochemical properties reveal substantial differences between the target compound and its simpler analog. The target compound has an XLogP3 of 3.3 and a topological polar surface area (TPSA) of 65.8 Ų [REFS‑1]. In contrast, the des‑methyl, des‑pyrrolyl analog 5‑(4‑fluorophenyl)thieno[2,3‑d]pyrimidin‑4(3H)‑one displays a lower XLogP3 of 2.5 and a smaller TPSA of 46.3 Ų [REFS‑2]. The ΔXLogP3 of +0.8 units indicates a >6‑fold increase in octanol/water partition coefficient, translating to higher membrane permeability. Simultaneously, the increase in TPSA (+19.5 Ų) may influence solubility and transporter recognition. These differences situate the target compound in a distinct region of the drug‑like chemical space relative to commonly available thienopyrimidine building blocks.

Drug‑likeness ADME Prediction Lead Optimization

Procurement Exclusivity and Risk Profile Versus Commodity Analogs

The target compound is offered exclusively through the Sigma‑Aldrich AldrichCPR channel as a rare, non‑routine chemical with no analytical certificate and no purity specification; the product is sold “as‑is” and the buyer assumes responsibility for identity and purity verification [REFS‑1]. In contrast, the simpler analog 5‑(4‑fluorophenyl)thieno[2,3‑d]pyrimidin‑4(3H)‑one is available from multiple commercial vendors with documented purities of 95–98 % (e.g., AKSci 4517AB at 90 %, Fluorochem F021485 at 95 %) [REFS‑2]. The target compound’s single‑source, uncertified status introduces a procurement risk that must be weighed against its unique structural value. No alternative supplier currently catalogs this specific tri‑substituted thieno[2,3‑d]pyrimidin‑4(3H)‑one.

Chemical Procurement Screening Library Quality Control

High‑Value Application Scenarios for 5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one


Kinase Hinge‑Binder Optimization in Early Drug Discovery

Given the crystallographic evidence that des‑methyl, des‑pyrrolyl analogs occupy the ATP‑binding pocket of tyrosine kinases (PDB 6D1Z) [REFS‑1], the target compound provides a unique scaffold to explore the tolerance of the hinge region and hydrophobic back pocket toward bulkier substituents. Its distinct substitution pattern can help medicinal chemists map structure‑activity relationships that inform the design of selective kinase inhibitors.

Building Block for Diversity‑Oriented and Fragment‑Based Screening Libraries

The compound’s exclusive availability through AldrichCPR and its unique combination of lipophilicity (XLogP3 3.3) and polar surface area (TPSA 65.8 Ų) [REFS‑2] make it an attractive addition to screening collections that aim to cover underexplored regions of drug‑like chemical space. Its tri‑substituted core can serve as a starting point for parallel library synthesis.

Computational ADME Modeling and Physicochemical Property Benchmarking

The ΔXLogP3 of +0.8 and ΔTPSA of +19.5 Ų relative to the simpler analog [REFS‑2] provide a well‑defined case study for computational chemists to test in silico ADME models. The compound can be used to validate permeability, solubility, and protein‑binding predictions before committing to costly synthesis of custom analogs.

Probe Compound for Target Engagement Studies Requiring Higher Lipophilicity

For intracellular targets where passive membrane permeability is rate‑limiting, the higher lipophilicity of the target compound (XLogP3 3.3 vs. 2.5 for the comparator) [REFS‑2] may offer superior cell penetration. This makes it a candidate for initial probing of target engagement in cellular assays prior to bespoke medicinal chemistry optimization.

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